

HPLC method development for Osimertinib Impurity N quantification

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Compound of Interest

Compound Name: Osimertinib Impurity N

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An Application Note on the Development and Validation of a Stability-Indicating HPLC Method for the Quantification of **Osimertinib Impurity N**

Abstract

This document provides a comprehensive guide for the development, validation, and implementation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the precise quantification of Impurity N in Osimertinib. Osimertinib, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, requires stringent purity control to ensure its safety and efficacy. This application note details a systematic approach, from the scientific rationale behind chromatographic parameter selection to a full validation protocol compliant with the International Council for Harmonisation (ICH) Q2(R1) guidelines.^{[1][2][3]} The methodologies described herein are designed to be directly applicable by researchers and quality control analysts in the pharmaceutical industry, ensuring reliable and accurate monitoring of this critical impurity.

Scientific Rationale: A Foundation for Robust Method Development

The primary objective is to develop a highly specific and sensitive HPLC method capable of separating and quantifying **Osimertinib Impurity N** from the active pharmaceutical ingredient (API) and other potential degradation products. The strategic choices in method development are dictated by the physicochemical properties of Osimertinib and its related substances.

- **Column Chemistry Selection:** A reversed-phase C18 column is selected as the stationary phase. This choice is based on the non-polar to moderately polar nature of Osimertinib and its known impurities. The C18 stationary phase provides excellent hydrophobic interactions, which is the primary mechanism for separation in this class of compounds. An end-capped column is preferred to minimize peak tailing caused by interactions between basic amine groups on the analytes and acidic silanol groups on the silica support.
- **Mobile Phase Optimization:** The mobile phase composition is critical for achieving the desired resolution.
 - **Aqueous Phase & pH Control:** A buffer is necessary to maintain a consistent pH and control the ionization state of the analytes. Osimertinib contains multiple basic nitrogen atoms, making its retention highly sensitive to pH. A buffer of 0.1% formic acid in water is chosen to maintain the pH in the acidic range (around 2.7-3.0). At this pH, the amine functionalities are protonated, leading to sharper, more symmetrical peaks and consistent retention times.
 - **Organic Modifier:** Acetonitrile is selected as the organic modifier due to its low viscosity, which allows for higher efficiency, and its lower UV cutoff, which reduces baseline noise at the desired detection wavelength.
 - **Gradient Elution:** Due to the presence of multiple impurities with varying polarities alongside the main API, an isocratic elution is unlikely to provide adequate separation within a reasonable runtime. Therefore, a gradient elution program, starting with a lower concentration of acetonitrile and gradually increasing it, is employed. This ensures that more polar impurities (like potential early-eluting degradants) are resolved, while the main, more hydrophobic Osimertinib peak and other non-polar impurities are eluted efficiently with sharp peaks.
- **Wavelength Selection:** The selection of a detection wavelength is based on the UV-Visible spectra of both Osimertinib and Impurity N. A wavelength of 268 nm is chosen as it offers a suitable chromophoric response for both the API and its related substances, ensuring high sensitivity for impurity quantification.[4][5]

Instrumentation and Finalized Chromatographic Conditions

The method was developed and validated using a standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

Parameter	Specification
HPLC Column	InertSustain C18 (4.6 x 250 mm, 3 µm) or equivalent
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	Acetonitrile
Gradient Program	Time (min)
0	
25	
30	
31	
35	
Flow Rate	1.0 mL/min
Column Temperature	30°C
Detector Wavelength	268 nm
Injection Volume	10 µL
Diluent	Acetonitrile:Water (50:50, v/v)

Preparation of Solutions

- Standard Stock Solution (Osimertinib & Impurity N): Accurately weigh and transfer about 10 mg of Osimertinib and 10 mg of Impurity N reference standards into separate 100 mL volumetric flasks. Dissolve and dilute to volume with the diluent.

- **Spiked Sample Solution (for Validation):** Accurately weigh about 25 mg of the Osimertinib sample into a 50 mL volumetric flask. Add a known volume of the Impurity N stock solution to achieve the desired impurity concentration (e.g., 0.15% with respect to the sample concentration). Dilute to volume with the diluent.
- **Test Sample Preparation:** Accurately weigh and transfer about 25 mg of the Osimertinib sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

System Suitability Testing (SST)

Before any sample analysis, the chromatographic system's performance must be verified. This is achieved through System Suitability Testing (SST), which ensures the system is fit for the intended purpose on the day of analysis.[\[6\]](#)[\[7\]](#)

Protocol

- Prepare a system suitability solution containing Osimertinib (e.g., 500 µg/mL) and Impurity N at its specification limit (e.g., 0.75 µg/mL).
- Inject this solution six replicate times into the HPLC system.
- Evaluate the resulting chromatograms against the acceptance criteria.

Parameter	Acceptance Criteria	Rationale
Tailing Factor (Asymmetry)	≤ 2.0 for the Osimertinib peak	Ensures peak symmetry, which is critical for accurate integration. [6]
Theoretical Plates (N)	≥ 2000 for the Osimertinib peak	Measures column efficiency and performance.
% RSD for Peak Area	≤ 2.0% for replicate injections of Osimertinib	Demonstrates the precision of the autosampler and pump. [6]
Resolution (Rs)	≥ 2.0 between Impurity N and the nearest peak	Confirms that the impurity is adequately separated for accurate quantification.

Forced Degradation Studies: Establishing Method Specificity

Forced degradation, or stress testing, is essential to demonstrate the stability-indicating nature of the method.^{[8][9][10]} It ensures that the method can separate the API from any degradation products that may form under various stress conditions, thus proving specificity. Studies have shown that Osimertinib is labile under acidic, basic, and oxidative conditions.^{[4][5][11]}

dot

Caption: Workflow for Forced Degradation Studies.

Protocols

For each condition, a control sample (API in diluent, unstressed) should be analyzed alongside the stressed sample. The target degradation is 5-20% of the active ingredient.^[12]

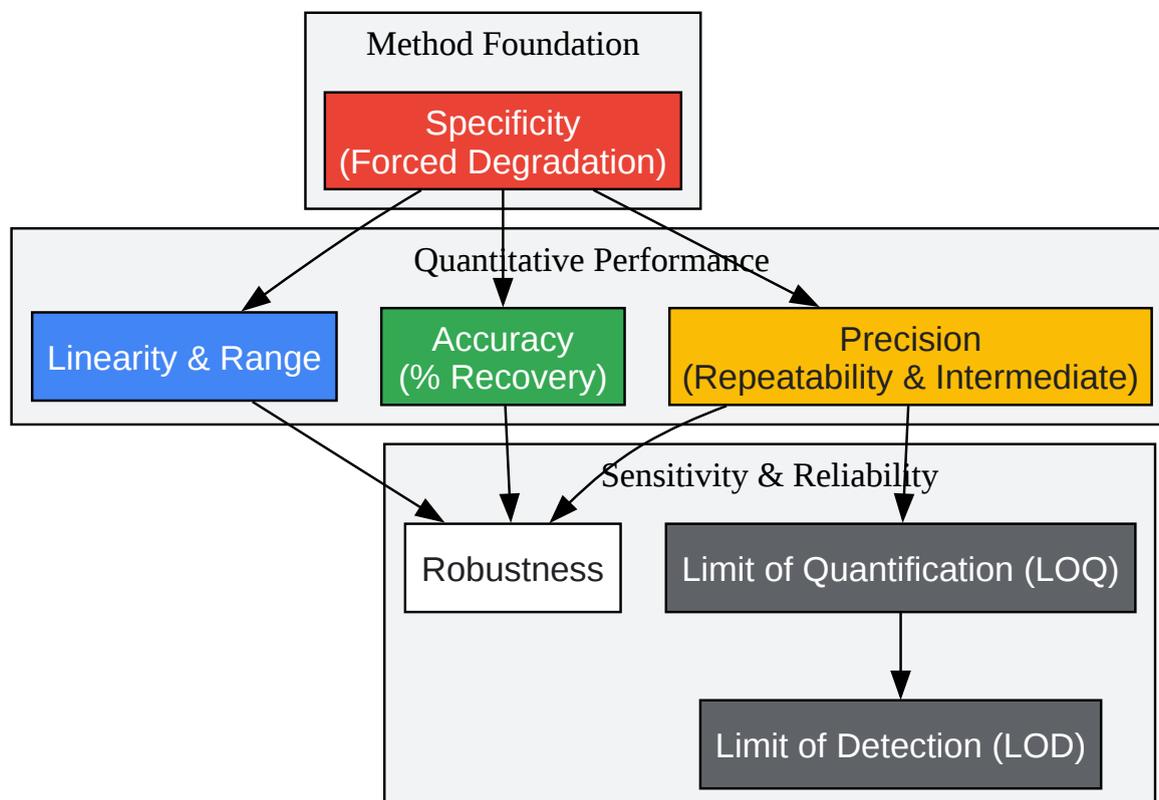
- Acid Hydrolysis: To 1 mL of a stock solution of Osimertinib, add 1 mL of 0.1 M HCl. Heat at 60°C for a specified time. Cool, neutralize with 0.1 M NaOH, and dilute to a suitable concentration with diluent.^[12]
- Base Hydrolysis: To 1 mL of stock solution, add 1 mL of 0.1 M NaOH. Heat at 60°C. Cool, neutralize with 0.1 M HCl, and dilute.^[12]
- Oxidative Degradation: To 1 mL of stock solution, add 1 mL of 3% H₂O₂. Store at room temperature, protected from light. Dilute when the target degradation is achieved.^[12]
- Thermal Degradation: Store the solid Osimertinib powder in an oven at 80°C. Periodically withdraw samples, dissolve in diluent, and analyze.
- Photolytic Degradation: Expose the solid powder or a solution of Osimertinib to a light source that complies with ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.^[13]

The results should demonstrate that the Impurity N peak is free from co-eluting peaks, confirming the method's specificity.

Method Validation Protocol (ICH Q2(R1))

The developed method must be validated to prove its suitability for its intended purpose.[3][14]

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Caption: Interrelation of Method Validation Parameters.

Validation Parameters & Protocols

- Linearity:
 - Protocol: Prepare a series of at least five solutions of Impurity N ranging from the LOQ to 150% of the specification limit (e.g., if the limit is 0.15%, the range could be 0.05% to 0.225%).

- Acceptance Criteria: The correlation coefficient (r^2) of the calibration curve (peak area vs. concentration) should be ≥ 0.999 .
- Accuracy:
 - Protocol: Prepare spiked samples of Osimertinib with Impurity N at three concentration levels (e.g., 50%, 100%, and 150% of the specification limit). Prepare each level in triplicate. Calculate the percentage recovery of the impurity.
 - Acceptance Criteria: The mean recovery should be within 90.0% to 110.0% for each level.
- Precision:
 - Repeatability (Intra-assay): Analyze six replicate preparations of a spiked sample containing Impurity N at 100% of the specification limit on the same day.
 - Intermediate Precision (Inter-assay): Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.
 - Acceptance Criteria: The %RSD for the area of Impurity N should be $\leq 5.0\%$.
- Limit of Detection (LOD) and Limit of Quantification (LOQ):
 - Protocol: Determine based on the signal-to-noise (S/N) ratio. Prepare progressively more dilute solutions of Impurity N.
 - Acceptance Criteria: LOD is the concentration that yields an S/N ratio of approximately 3:1. LOQ is the concentration that yields an S/N ratio of approximately 10:1. The precision (%RSD) at the LOQ should be $\leq 10.0\%$.
- Robustness:
 - Protocol: Intentionally make small variations to the method parameters and assess the impact on the results (e.g., resolution, tailing factor).
 - Parameters to Vary:
 - Flow Rate (± 0.1 mL/min)

- Column Temperature ($\pm 2^{\circ}\text{C}$)
- Mobile Phase pH (± 0.2 units)
- Acceptance Criteria: The system suitability parameters should still be met, and the results should not be significantly affected by the variations.

Protocol for Quantification of Impurity N in an Osimertinib Sample

- System Suitability Check: Perform the SST protocol as described in Section 4. Proceed only if all criteria are met.
- Standard Preparation: Prepare a standard solution of Impurity N at a known concentration (e.g., $0.75\ \mu\text{g/mL}$).
- Sample Preparation: Prepare the Osimertinib test sample as described in Section 3 (e.g., at $500\ \mu\text{g/mL}$).
- Chromatographic Analysis: Inject the standard solution and the sample solution into the HPLC system.
- Calculation: Calculate the percentage of Impurity N in the sample using the external standard method:

$$\% \text{ Impurity N} = (\text{Area_Impurity_Sample} / \text{Area_Impurity_Std}) * (\text{Conc_Std} / \text{Conc_Sample}) * 100$$

- Area_Impurity_Sample: Peak area of Impurity N in the sample chromatogram.
- Area_Impurity_Std: Average peak area of Impurity N from the standard injections.
- Conc_Std: Concentration of Impurity N in the standard solution (in mg/mL).
- Conc_Sample: Concentration of the Osimertinib sample (in mg/mL).

Conclusion

The HPLC method detailed in this application note is specific, accurate, precise, and robust for the quantification of Impurity N in Osimertinib. The comprehensive validation according to ICH guidelines confirms its suitability for use in a regulated quality control environment. The stability-indicating nature of the method, proven through rigorous forced degradation studies, ensures that it can reliably monitor the purity of Osimertinib throughout its shelf life.

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